GSK121

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

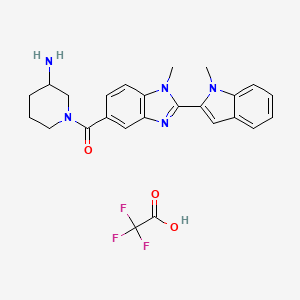

IUPAC Name |

(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLWQZRCAQPJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Investigating the Link Between GSK121, PAD4, and Cancer Progression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the intricate relationship between the Peptidyl Arginine Deiminase 4 (PAD4) enzyme, its inhibitor GSK121, and the progression of cancer. This document details the molecular mechanisms, signaling pathways, and experimental data that underscore the potential of targeting PAD4 as a therapeutic strategy in oncology.

Introduction: PAD4 as a Therapeutic Target in Cancer

Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes.[1][2] Overexpression of PAD4 has been observed in a wide range of malignancies, including breast, lung, colorectal, and liver cancers, suggesting its significant role in tumorigenesis.[3]

PAD4 exerts its influence on cancer progression through several mechanisms:

-

Epigenetic Regulation: By citrullinating histones, PAD4 can modulate chromatin structure and gene expression. This can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[1][3]

-

Neutrophil Extracellular Trap (NET) Formation: PAD4 is a key enzyme in the formation of NETs, web-like structures of DNA, histones, and granular proteins released by neutrophils. In the tumor microenvironment, NETs can promote tumor growth, metastasis, and cancer-associated thrombosis.[4]

-

Modulation of Signaling Pathways: PAD4 can directly citrullinate non-histone proteins, including key signaling molecules, thereby altering their activity and downstream signaling cascades that are critical for cancer cell proliferation and survival.[2][5]

Given its multifaceted role in cancer, PAD4 has emerged as a promising therapeutic target. The development of specific PAD4 inhibitors, such as this compound, offers a potential avenue for novel anti-cancer therapies.

This compound and its Analogs: Potent Inhibitors of PAD4

This compound is a selective inhibitor of PAD4.[6] While specific quantitative data on this compound's direct anti-cancer effects are limited in publicly available literature, its more potent and well-characterized analogs, GSK199 and GSK484, provide strong evidence for the therapeutic potential of PAD4 inhibition.

Potency of PAD4 Inhibitors

The inhibitory activity of this compound and its analogs against PAD4 is typically measured by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (nM) | Conditions | Reference(s) |

| This compound | PAD4 | 3200 | In vitro functional assay | [7] |

| GSK199 | PAD4 | 200 | In the absence of calcium | [7] |

| 1000 | In the presence of 2 mM calcium | [7] | ||

| GSK484 | PAD4 | 50 | In the absence of calcium | [8] |

| 250 | In the presence of 2 mM calcium | [8] |

Table 1: Inhibitory Potency of this compound and its Analogs against PAD4. This table summarizes the reported IC50 values for this compound and its more potent derivatives, GSK199 and GSK484, highlighting the conditions under which these values were determined.

Signaling Pathways Implicated in PAD4-Mediated Cancer Progression

PAD4's role in cancer is intricately linked to its ability to modulate key signaling pathways. One of the most well-documented interactions is with Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][5]

The PAD4-GSK3β Signaling Axis

In several cancers, PAD4 has been shown to directly interact with and citrullinate GSK3β.[1][2] This post-translational modification has profound consequences for GSK3β's function and downstream signaling.

Key Events in the PAD4-GSK3β Pathway:

-

Citrullination of GSK3β: PAD4 catalyzes the citrullination of specific arginine residues on GSK3β. In colorectal cancer cells, Arginine 344 (R344) has been identified as a major citrullination site.[1] In breast cancer cells, N-terminal arginine residues are targeted.[2]

-

Nuclear Translocation of GSK3β: Citrullination of GSK3β by PAD4 promotes its translocation from the cytoplasm into the nucleus.[1][2]

-

Degradation of Downstream Targets: In the nucleus, GSK3β can phosphorylate various substrates, often marking them for ubiquitination and subsequent proteasomal degradation. A key target in this context is the cyclin-dependent kinase inhibitor 1 (CDKN1A, also known as p21).[1]

-

Promotion of Cell Cycle Progression: By promoting the degradation of cell cycle inhibitors like CDKN1A, the PAD4-GSK3β axis facilitates cancer cell proliferation.[1]

Other PAD4-Related Signaling Pathways

Beyond GSK3β, PAD4 influences other critical signaling pathways in cancer:

-

p53 Signaling: PAD4 can act as a corepressor of the tumor suppressor p53, citrullinating histones at the promoters of p53 target genes, leading to their repression and thereby inhibiting apoptosis and cell cycle arrest.[1]

-

TGF-β Signaling: Silencing of PAD4 in breast cancer cells has been shown to increase TGF-β signaling, a key pathway involved in EMT and cancer cell invasion.[2][5]

-

Wnt/β-catenin Signaling: GSK3β is a key negative regulator of the Wnt/β-catenin pathway. By modulating GSK3β activity and localization, PAD4 can indirectly influence this critical oncogenic pathway.

Experimental Data: The Impact of PAD4 Inhibition on Cancer Progression

Inhibition of PAD4 has been shown to have significant anti-tumor effects in various preclinical models. While specific data for this compound is sparse, studies using its analogs and other PAD4 inhibitors demonstrate a consistent pattern of reduced cancer cell proliferation, migration, and in vivo tumor growth.

| Cancer Type | Cell Line(s) | PAD4 Inhibition Method | Observed Effect(s) | Quantitative Data | Reference(s) |

| Colorectal Cancer | HCT116, SW480 | Overexpression of PAD4 | Increased cell proliferation and migration | - | [1] |

| Colorectal Cancer | HCT116 | Cl-amidine (PAD4 inhibitor) | Reduced migration of PAD4-overexpressing cells | - | [1] |

| Breast Cancer | MCF-7 | shRNA knockdown of PAD4 | Increased cell migration and invasion, induced EMT | - | [2] |

| Breast Cancer | 4T1 (murine) | Knockout of PAD4 | Significantly decreased lung metastasis | - | [3] |

| Neuroblastoma | Neuro-2A | SB415286 (GSK3β inhibitor) | Increased apoptosis from ~5% to ~40% at 48h | Increased apoptotic nuclei from 5% to 42% at 48h | [9] |

| Neuroblastoma | Neuro-2A | SB415286 (GSK3β inhibitor) | Delayed in vivo tumor growth | - | [9] |

Table 2: Effects of PAD4 Modulation on Cancer Cell Phenotypes. This table summarizes key findings from studies investigating the impact of PAD4 activity on cancer cell proliferation, migration, and in vivo tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between this compound, PAD4, and cancer progression.

PAD4 Activity Assay (Ammonia Release Method)

This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination reaction.

Materials:

-

Recombinant human PAD4

-

This compound or other PAD4 inhibitors

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0

-

Substrate solution: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Detection reagents for ammonia (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate)

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add recombinant PAD4 to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the BAEE substrate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as ammonia is produced.

-

Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay kit

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent and incubate for 2-4 hours, or add the CellTiter-Glo® reagent and incubate for 10 minutes.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Protein Citrullination and Signaling

This technique is used to detect the citrullination of specific proteins (e.g., GSK3β) and to analyze the expression levels of proteins in signaling pathways.

Materials:

-

Cancer cells treated with this compound or control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAD4, anti-citrullinated histone H3, anti-GSK3β, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the efficacy of this compound in inhibiting tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

-

Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.

Conclusion and Future Directions

The evidence strongly suggests that PAD4 is a critical player in cancer progression, influencing epigenetic landscapes, promoting NET formation, and modulating key oncogenic signaling pathways. The inhibition of PAD4, as demonstrated by studies with this compound and its more potent analogs, presents a promising therapeutic strategy. The PAD4-GSK3β signaling axis, in particular, offers a clear mechanistic link between PAD4 activity and the regulation of cell cycle progression in cancer cells.

Future research should focus on:

-

Conducting comprehensive preclinical studies to evaluate the efficacy and safety of this compound and its next-generation analogs in a wider range of cancer models.

-

Identifying predictive biomarkers to select patients who are most likely to respond to PAD4 inhibitor therapy.

-

Investigating the potential of combining PAD4 inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy, to achieve synergistic effects.

-

Further elucidating the full spectrum of PAD4's non-histone substrates and their roles in cancer to uncover novel therapeutic targets and strategies.

By continuing to unravel the complexities of PAD4 biology, the scientific community can pave the way for the development of innovative and effective treatments for cancer patients.

References

- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]

- 2. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous PAD4 in Breast Cancer Cells Mediates Cancer Extracellular Chromatin Network Formation and Promotes Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wistar.org [wistar.org]

- 5. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK461364A suppresses proliferation of gastric cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK121 on Gene Regulation Through PAD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the peptidylarginine deiminase 4 (PAD4) inhibitor, GSK121, and its derivatives impact gene regulation. This document details the role of PAD4 in chromatin remodeling, presents quantitative data on the effects of PAD4 inhibition on gene expression, and provides comprehensive experimental protocols for studying these processes.

Introduction: PAD4, a Key Regulator of Gene Expression

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a crucial role in gene regulation by catalyzing the post-translational modification of arginine residues to citrulline on histone and non-histone proteins.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter protein structure and interactions, thereby affecting chromatin compaction and gene transcription.[2]

PAD4 is the only PAD isozyme with a nuclear localization signal, allowing it to directly influence nuclear events.[1] By citrullinating histones, particularly H3 and H4, PAD4 can antagonize arginine methylation, a mark often associated with active transcription.[3] This suggests that PAD4 can act as a transcriptional corepressor.[3][4] Dysregulation of PAD4 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target.[2][5]

This compound was identified as a lead compound from a DNA-encoded small-molecule library screen for PAD4 inhibitors.[6] Further optimization of this compound led to the development of more potent and selective reversible inhibitors, GSK199 and GSK484.[2] These inhibitors have been instrumental in elucidating the functional role of PAD4 in cellular processes, including the regulation of gene expression.

Quantitative Data: The Effect of PAD4 Inhibition on Gene Expression

Inhibition of PAD4 has been shown to alter the expression of a subset of genes, most notably those regulated by the tumor suppressor p53. The data presented below is derived from studies using GSK484, a potent derivative of this compound, and Cl-amidine, another well-characterized PAD4 inhibitor.

Table 1: Differentially Expressed Genes in A549 Lung Cancer Cells Treated with GSK484 [7]

| Gene Category | Number of Genes |

| Upregulated | 90 |

| Downregulated | 62 |

| Total | 152 |

Note: A549 cells were treated with 100 nM GSK484 for 72 hours. Differential expression was determined by an FDR < 0.05 and a LogFC > 1 or < -1.[7]

Table 2: Effect of PAD4 Inhibition on p21 Gene Expression

| Cell Line | PAD4 Inhibitor | Fold Change in p21 mRNA | Fold Change in p21 Protein | Reference |

| U2OS | Cl-amidine (200 µM, 24h) | - | ~5.8 | [8] |

| HCT116 (p53+/+) | Cl-amidine (24h) | - | 7.7 ± 1.3 | [8] |

| HCT116 (p53+/+) | PAD4 shRNA | - | 2.3 ± 0.3 | [8] |

| U2OS | PAD4 siRNA | ~2.0 | ~6.0 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PAD4-mediated gene regulation and a typical experimental workflow for investigating the effects of this compound.

Signaling Pathway of PAD4 in Gene Regulation

Caption: PAD4-mediated gene regulation and its inhibition by this compound.

Experimental Workflow for Analyzing this compound's Effect on Gene Expression

Caption: Workflow for studying this compound's impact on gene expression.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key experiments to investigate the impact of this compound on PAD4 activity and gene regulation.

PAD4 Activity Assay

This protocol is adapted from a fluorescence-based assay to measure PAD4 activity and its inhibition by compounds like this compound.

Materials:

-

Recombinant human PAD4

-

This compound (or other inhibitors)

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Calcium Chloride (CaCl₂)

-

Stop/Detection Buffer: 50 mM EDTA, 2.6 mM o-phthalaldehyde, 2.6 mM DTT

-

384-well black plates

-

Plate reader with fluorescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute recombinant human PAD4 to 30 nM in Assay Buffer.

-

Assay Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 24 µL of the 30 nM PAD4 solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare the substrate solution by dissolving BAEE in Assay Buffer to a final concentration of 3 mM and adding CaCl₂ to a final concentration of 600 µM.

-

Add 25 µL of the substrate solution to each well to initiate the reaction.

-

-

Reaction Termination and Detection:

-

After 60 minutes of incubation at room temperature, add 50 µL of Stop/Detection Buffer to each well.

-

Read the fluorescence on a plate reader (excitation ~360 nm, emission ~460 nm). The signal is inversely proportional to PAD4 activity.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP)

This protocol describes the immunoprecipitation of PAD4-bound chromatin fragments.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors

-

ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer: 1% SDS, 0.1 M NaHCO₃

-

Proteinase K

-

Anti-PAD4 antibody or anti-citrullinated histone H3 (H3Cit) antibody

-

Protein A/G magnetic beads

-

Sonicator

Procedure:

-

Cell Culture and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-PAD4 or anti-H3Cit antibody overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

-

Elute the chromatin from the beads using Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific gene promoters or by ChIP-sequencing for genome-wide analysis.

RNA Sequencing (RNA-Seq)

This protocol outlines the steps for preparing RNA-seq libraries from cells treated with this compound.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

DNase I

-

RNA-seq library preparation kit (e.g., Illumina TruSeq)

-

Next-generation sequencer

Procedure:

-

Cell Culture and Treatment:

-

Culture A549 cells and treat with 100 nM this compound or DMSO control for 72 hours.[7]

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.0.[7]

-

-

Library Preparation:

-

Starting with high-quality total RNA, prepare RNA-seq libraries using a commercial kit. This typically involves:

-

Poly(A) selection to enrich for mRNA.

-

RNA fragmentation.

-

First and second-strand cDNA synthesis.

-

End repair, A-tailing, and adapter ligation.

-

PCR amplification of the library.

-

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment.

-

Conclusion

This compound and its derivatives are valuable tools for investigating the role of PAD4 in gene regulation. By inhibiting PAD4's enzymatic activity, these compounds can alter the chromatin landscape and modulate the expression of key genes involved in cellular processes such as cell cycle control and apoptosis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the complex mechanisms of PAD4-mediated gene regulation and to explore the therapeutic potential of PAD4 inhibition.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and equipment.

References

- 1. Grape seed extract up-regulates p21 (Cip1) through redox-mediated activation of ERK1/2 and post-transcriptional regulation leading to cell cycle arrest in colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionews.com [bionews.com]

- 3. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

The Role of GSK-3 Inhibition in Inflammatory Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Emerging evidence has highlighted GSK-3 as a pivotal regulator of the inflammatory response, acting as a key mediator in the signaling cascades that govern the expression of both pro- and anti-inflammatory cytokines.[2][3] Consequently, the inhibition of GSK-3 has become an attractive therapeutic strategy for a variety of inflammatory diseases.[1] This technical guide provides an in-depth overview of the role of GSK-3 in inflammatory pathways and the effects of its inhibition, with a focus on preclinical and clinical data from studies on prominent GSK-3 inhibitors.

GSK-3 and its Role in Inflammation

GSK-3 exists in two highly similar isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[1] Both isoforms are implicated in the regulation of inflammation. GSK-3 is a constitutively active enzyme in resting cells and is primarily regulated through inhibitory phosphorylation at Ser9 for GSK-3β and Ser21 for GSK-3α.[4] Various signaling pathways, including the PI3K/Akt pathway, can lead to this inhibitory phosphorylation, thereby downregulating GSK-3 activity.

Active GSK-3 promotes inflammation through several mechanisms. It can positively regulate the activity of pro-inflammatory transcription factors such as NF-κB, which is a master regulator of inflammatory gene expression.[5] GSK-3 has been shown to be necessary for the full transcriptional activity of NF-κB.[6] Furthermore, GSK-3 can modulate the production of a wide range of inflammatory mediators. It has been established that active GSK-3 is a crucial positive regulator of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as various chemokines.[7]

The Impact of GSK-3 Inhibition on Inflammatory Responses

The inhibition of GSK-3 has been demonstrated to exert potent anti-inflammatory effects in a multitude of preclinical models. This is achieved through the modulation of key inflammatory signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators. Several small molecule inhibitors of GSK-3 have been developed and studied for their anti-inflammatory properties, including Tideglusib, CHIR99021, and SB216763, as well as the well-known mood stabilizer, lithium, which is also a direct inhibitor of GSK-3.[5][8][9]

Quantitative Data on the Effects of GSK-3 Inhibitors

The following tables summarize the quantitative data from key preclinical studies demonstrating the anti-inflammatory effects of various GSK-3 inhibitors.

Table 1: Effect of Tideglusib on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages [2][10]

| Marker | Treatment | Result |

| CD11b Expression | LPS + Tideglusib | Suppression of LPS-induced expression |

| CD40 Expression | LPS + Tideglusib | Suppression of LPS-induced expression |

| Nitric Oxide (NO) Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |

| TNF-α Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |

| MCP-1 Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |

Table 2: Effect of CHIR99021 and SB216763 on Pro-inflammatory Cytokine and Chemokine Expression [8]

| Tissue | Stimulant | Inhibitor | Cytokine/Chemokine | Result |

| Adipose Tissue | LPS | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |

| Skeletal Muscle | LPS | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |

| Adipose Tissue | IL-1β | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |

| Skeletal Muscle | IL-1β | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |

| Adipose Tissue | LPS | SB216763 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in mRNA expression and secretion |

Table 3: Effect of SB216763 on Inflammatory Cytokines in a Murine Model of Periodontal Bone Loss [5]

| Cytokine | Treatment | Result |

| IL-12p40 | P. gingivalis + SB216763 | Inhibition of expression |

| TNF-α | P. gingivalis + SB216763 | Inhibition of expression |

| IL-1β | P. gingivalis + SB216763 | Inhibition of expression |

| IL-6 | P. gingivalis + SB216763 | Inhibition of expression |

| IL-17 | P. gingivalis + SB216763 | Inhibition of expression |

Table 4: Anti-inflammatory Effects of Lithium [9]

| Cytokine | Effect of Lithium |

| TNF-α | Reduction |

| IL-1β | Reduction |

| IL-6 | Reduction |

| IL-2 | Increase |

| IL-10 | Increase |

Key Signaling Pathways Modulated by GSK-3 Inhibition

The anti-inflammatory effects of GSK-3 inhibitors are mediated through their influence on critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these interactions.

Caption: GSK-3 promotes NF-κB-mediated pro-inflammatory gene transcription.

Caption: GSK-3 inhibition activates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols based on the cited literature for investigating the anti-inflammatory effects of GSK-3 inhibitors.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with the GSK-3 inhibitor (e.g., Tideglusib at various concentrations) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

-

Measurement of Nitric Oxide (NO) Production

-

Method: Griess Assay.

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Target Cytokines: TNF-α, IL-6, MCP-1.

-

Procedure:

-

Use commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

-

Western Blotting for Protein Expression Analysis

-

Target Proteins: Phospho-GSK-3β (Ser9), total GSK-3β, IκBα.

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

GSK-3 is a critical regulator of inflammatory signaling pathways, and its inhibition represents a promising therapeutic avenue for a wide range of inflammatory conditions. The data presented in this guide, derived from preclinical studies of various GSK-3 inhibitors, demonstrate their potent anti-inflammatory effects through the modulation of key signaling cascades and the suppression of pro-inflammatory mediator production. The provided experimental protocols offer a foundation for further research into the intricate role of GSK-3 in inflammation and the development of novel GSK-3-targeting therapeutics. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of GSK-3 inhibitors in human inflammatory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [scholarship.miami.edu]

- 4. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]

- 5. Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK3β Is Increased in Adipose Tissue and Skeletal Muscle from Women with Gestational Diabetes Where It Regulates the Inflammatory Response | PLOS One [journals.plos.org]

- 9. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psasir.upm.edu.my [psasir.upm.edu.my]

Methodological & Application

Application Notes and Protocols: Investigating the Role of PAD4 in the Tumor Microenvironment Using GSK121

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK121, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), to investigate the multifaceted role of this enzyme within the tumor microenvironment (TME). The protocols detailed below are designed to facilitate research into PAD4's contribution to tumor immunity, metastasis, and the formation of Neutrophil Extracellular Traps (NETs).

Introduction to PAD4 and this compound

Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2][3] PAD4 is notably expressed in various immune cells, particularly neutrophils, and is the only PAD isozyme with a nuclear localization sequence, allowing it to target nuclear proteins like histones.[1][4]

In the context of cancer, PAD4 is frequently overexpressed in a range of malignancies, including hepatocellular carcinoma, lung cancer, breast cancer, and colon cancer.[1][2] Its activity within the TME has been linked to several pro-tumoral functions:

-

Immune Suppression: In tumor-associated macrophages (TAMs), PAD4 is a highly expressed post-translational modification enzyme that negatively regulates anti-cancer immunity.[5][6] It achieves this by citrullinating STAT1, which promotes the interaction between STAT1 and its inhibitor PIAS1, ultimately restraining the expression of MHC class II machinery and dampening T-cell mediated anti-tumor responses.[5][6][7]

-

Neutrophil Extracellular Trap (NET) Formation: PAD4-mediated citrullination of histones is a critical step in the formation of NETs.[1][2] While NETs are a defense mechanism against pathogens, in the TME they can promote tumor growth, angiogenesis, and metastasis.[8][9]

-

Regulation of Gene Expression: By modifying histones and other transcription factors, PAD4 can influence gene expression, including the silencing of tumor suppressor genes.[4][8]

This compound is a selective and reversible inhibitor of PAD4.[3][10][11] It was identified from a DNA-encoded small-molecule library and has served as a lead compound for the development of more potent PAD4 inhibitors like GSK199 and GSK484.[3][4][11] These inhibitors are invaluable tools for elucidating the enzymatic role of PAD4 in both cellular and organismal contexts.

Data Presentation

Table 1: In Vitro Potency of PAD4 Inhibitors

| Compound | Target | Assay Type | IC50 | Notes | Reference |

| GSK199 | PAD4 | Enzymatic Assay (in the absence of calcium) | 200 nM | Optimized from this compound. | [11] |

| GSK484 | PAD4 | Enzymatic Assay (in the absence of calcium) | 50 nM | Optimized from this compound. | [11] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Effects of PAD4 Inhibition

| Experiment | Cell Type | Treatment | Effect | Quantitative Data | Reference |

| NET Formation | Human Neutrophils | GSK484 | Reduction in diffused NETs | Statistically significant reduction | [3][11] |

| NET Formation | Mouse Neutrophils | 10 µM GSK484 or GSK199 | Dramatic diminishment of citrullination and NET formation | - | [11] |

| Tumor Growth | 4T1 mouse breast cancer model | Phenylboronic acid-modified PAD4 inhibitor (Compound 5i) | Inhibition of tumor growth and metastasis | Concentration-dependent | [1] |

| Tumor Growth | Nasopharyngeal carcinoma xenograft | GSK484 | Significant inhibition of tumor growth in vivo | - | [8] |

Experimental Protocols

Protocol 1: In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

This protocol details the induction and inhibition of NETosis in isolated neutrophils.

Materials:

-

This compound or its analogs (GSK199, GSK484)

-

Human or mouse neutrophils (isolated from fresh blood)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) or Calcium Ionophore (e.g., Ionomycin)

-

SYTOX Green nucleic acid stain

-

Hoechst 33342

-

DNase I

-

96-well black, clear-bottom plates

-

Fluorescence microscope or plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep). Resuspend purified neutrophils in RPMI 1640 supplemented with 2% FBS.

-

Cell Seeding: Seed 5 x 10^4 neutrophils per well in a 96-well plate and allow them to adhere for 30 minutes at 37°C, 5% CO2.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or analogs) or vehicle control (DMSO) for 30-60 minutes.

-

NET Induction: Stimulate NETosis by adding a NET-inducing agent such as PMA (25-100 nM) or Ionomycin (1-5 µM). Include an unstimulated control.

-

Staining: After 2-4 hours of stimulation, add SYTOX Green (to stain extracellular DNA) and Hoechst 33342 (to stain total DNA) to each well.

-

Imaging and Quantification:

-

Microscopy: Capture images using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA (SYTOX Green positive) co-localized with nuclear DNA (Hoechst 33342 positive).

-

Plate Reader: Quantify the fluorescence intensity of SYTOX Green. To confirm that the signal is from DNA, treat a set of control wells with DNase I to degrade the NETs and measure the reduction in fluorescence.

-

-

Data Analysis: Compare the extent of NET formation in inhibitor-treated wells to the vehicle-treated control.

Protocol 2: Macrophage and T-cell Co-culture for Immune Function Analysis

This protocol is designed to assess the impact of PAD4 inhibition on the ability of macrophages to activate T-cells.

Materials:

-

This compound or its analogs

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

CD4+ or CD8+ T-cells (isolated from spleen or lymph nodes)

-

Interferon-gamma (IFNγ)

-

Tumor-conditioned media

-

Anti-CD3/CD28 antibodies

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-MHC class II, anti-CD69, anti-IFNγ)

-

ELISA kit for cytokine measurement (e.g., IFNγ, IL-2)

Procedure:

-

Macrophage Culture and Treatment:

-

Culture macrophages in appropriate media. To mimic the TME, macrophages can be cultured in tumor-conditioned media.

-

Treat macrophages with this compound or vehicle control for 24-48 hours.

-

Stimulate a subset of macrophages with IFNγ (10-20 ng/mL) for the last 18-24 hours of culture to upregulate MHC class II expression.

-

-

Analysis of MHC Class II Expression: Harvest the treated macrophages and stain with a fluorescently labeled anti-MHC class II antibody. Analyze the expression levels by flow cytometry.

-

Co-culture with T-cells:

-

Plate the treated macrophages in a new plate.

-

Isolate T-cells and add them to the macrophage culture at a suitable ratio (e.g., 5:1 T-cells to macrophages).

-

Stimulate the co-culture with anti-CD3/CD28 antibodies to activate the T-cells.

-

-

Analysis of T-cell Activation:

-

Flow Cytometry: After 24-72 hours, harvest the cells and stain for T-cell activation markers like CD69 (early activation) or intracellular IFNγ.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines such as IFNγ and IL-2 using an ELISA kit.

-

-

Data Analysis: Compare the levels of MHC class II expression on macrophages and the activation status of T-cells between the inhibitor-treated and control groups.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

This compound or its analogs formulated for in vivo administration

-

Immunocompromised or syngeneic mice (depending on the tumor model)

-

Cancer cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical regulations

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or a more potent analog like GSK484) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[12]

-

-

Monitoring Tumor Growth and Animal Health:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and weigh them.

-

Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., histology, immunofluorescence, flow cytometry to analyze the immune cell infiltrate).

-

-

Data Analysis: Compare the tumor growth curves, final tumor weights, and immunological parameters between the treatment and control groups.

Visualizations

Caption: PAD4-mediated inhibition of anti-tumor immunity in TAMs.

Caption: Workflow for in vitro NET formation assay.

Caption: Logical relationship in an in vivo study using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bionews.com [bionews.com]

- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAD4 controls tumor immunity via restraining the MHC class II machinery in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAD4 controls tumor immunity via restraining the MHC class II machinery in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of PAD4 enhances radiosensitivity and inhibits aggressive phenotypes of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer cells induce metastasis-supporting neutrophil extracellular DNA traps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of NETs after GSK121 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis and quantification of Neutrophil Extracellular Traps (NETs) following treatment with GSK121, a known inhibitor of Protein Arginine Deiminase 4 (PAD4).

Introduction

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1] However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, thrombosis, and cancer.[1][2][3] The enzymatic activity of PAD4, which catalyzes the citrullination of histones, is a critical step in chromatin decondensation during NETosis.[2][4] this compound and its derivatives, such as GSK484 and GSK199, are potent and selective inhibitors of PAD4, and have been shown to disrupt NET formation in both mouse and human neutrophils.[2][4]

Flow cytometry offers a high-throughput and quantitative method to assess NETosis in cell populations.[5][6] This document outlines the protocols for inducing and inhibiting NET formation with this compound, and subsequent analysis using flow cytometry.

Key Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

Objective: To isolate primary human neutrophils from whole blood.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

Dextran T500

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Fetal Bovine Serum (FBS)

-

RPMI 1640 medium

Procedure:

-

Dilute whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.

-

Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in HBSS.

-

Add Dextran T500 solution and mix by inversion. Allow erythrocytes to sediment for 20-30 minutes.

-

Collect the upper neutrophil-rich layer and transfer to a new tube.

-

Wash the cells with HBSS.

-

Lyse remaining red blood cells using RBC Lysis Buffer.

-

Wash the neutrophil pellet with HBSS and resuspend in RPMI 1640 supplemented with FBS.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

Protocol 2: In Vitro NET Induction and this compound Treatment

Objective: To induce NET formation in isolated neutrophils and assess the inhibitory effect of this compound.

Materials:

-

Isolated human neutrophils

-

This compound (or related PAD4 inhibitors like GSK484)

-

Phorbol 12-myristate 13-acetate (PMA) or Ionomycin (as NET inducers)

-

DMSO (vehicle control)

-

RPMI 1640 medium

-

96-well cell culture plates

Procedure:

-

Seed isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat neutrophils with desired concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Induce NETosis by adding a NET inducer, such as PMA (100 nM) or ionomycin (4 µM).[5]

-

Incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proceed to staining for flow cytometry analysis.

Protocol 3: Flow Cytometry Staining and Analysis of NETs

Objective: To stain and quantify NETs using flow cytometry.

Materials:

-

Treated neutrophils from Protocol 2

-

Fixation/Permeabilization Buffer

-

Anti-Citrullinated Histone H3 (H3Cit) antibody (e.g., Alexa Fluor 488 conjugated)

-

Anti-Myeloperoxidase (MPO) antibody (e.g., PE conjugated)

-

SYTOX Green or Propidium Iodide (PI) (impermeable DNA dyes)

-

Hoechst 33342 (permeable DNA dye)

-

Flow cytometer

Procedure:

-

For Extracellular DNA Detection (SYTOX Green/PI):

-

Add SYTOX Green or PI to the cell suspension at the recommended concentration. These dyes will only stain cells with compromised membranes, a hallmark of NETosis.

-

Analyze immediately on a flow cytometer without a wash step.

-

-

For Intracellular Marker Detection (H3Cit and MPO):

-

Gently harvest the cells.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Incubate with fluorescently labeled anti-H3Cit and anti-MPO antibodies for 30 minutes at 4°C.

-

Wash the cells with FACS buffer (PBS with 1% BSA).

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Acquisition and Gating:

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Identify the neutrophil population based on their characteristic forward and side scatter properties (FSC/SSC).

-

Quantify NET-forming cells by identifying the percentage of cells positive for the chosen markers (e.g., SYTOX Green+, H3Cit+/MPO+).[7]

-

Data Presentation

Table 1: Quantitative Analysis of NET Inhibition by PAD4 Inhibitors

| Treatment Group | % H3Cit Positive Cells (Mean ± SEM) | % NET-forming Cells (H3Cit+ with Spread DNA) (Mean ± SEM) | Reference |

| Unstimulated | 5.2 ± 1.1 | 2.1 ± 0.5 | [8] |

| Ionomycin (4 µM) | 45.3 ± 3.8 | 35.6 ± 3.2 | [8] |

| Ionomycin + GSK199 (1 µM) | 28.7 ± 4.5 | 20.1 ± 2.9 | [8] |

| Ionomycin + GSK484 (1 µM) | 15.1 ± 2.9 | 8.9 ± 1.7 | [8] |

| Ionomycin + GSK106 (control compound) | 42.1 ± 5.0 | 33.4 ± 4.1 | [8] |

***p < 0.001 compared to ionomycin treatment alone. Data is representative of values reported for PAD4 inhibitors.[8]

Visualizations

Signaling Pathway of NETosis and Inhibition by this compound

References

- 1. Neutrophil extracellular traps in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary tumors induce neutrophil extracellular traps with targetable metastasis-promoting effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionews.com [bionews.com]

- 5. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of NETs-associated markers by flow cytometry and serum assays in patients with thrombosis and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

GSK121 solubility issues and recommended solvents

Technical Support Center: GSK121

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a selective PAD4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] PAD4 is an enzyme that converts arginine residues on proteins to citrulline. This process, known as citrullination or deimination, plays a role in gene regulation and has been implicated in various diseases, including those characterized by abnormal Neutrophil Extracellular Trap (NET) levels and certain cancers.[1][2] this compound was identified as an initial compound in the screening for PAD4 inhibitors and has been a precursor to the development of more potent inhibitors like GSK484 and GSK199.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are commonly used.[3] For in vivo applications, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous environments.[1]

Q3: What should I do if I observe precipitation when preparing my this compound solution?

If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use high-purity, newly opened solvents, as hygroscopic solvents like DMSO can absorb moisture, which may negatively impact the solubility of the compound.[4][5]

Q4: How should I store this compound stock solutions?

Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For long-term storage, it is advisable to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound is not dissolving in the chosen solvent. | The concentration may be too high for the selected solvent. | Refer to the solubility data table below to ensure you are working within the known solubility limits. Consider using a different solvent with higher solubility for this compound. |

| The quality of the solvent may be poor (e.g., old or has absorbed water). | Use a fresh, high-purity, anhydrous grade solvent. For hygroscopic solvents like DMSO, use a newly opened bottle.[4][5] | |

| Precipitation occurs after adding the this compound solution to an aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too high, causing the compound to crash out. | For in vivo or cell-based assays, it is recommended to keep the final concentration of DMSO below 2%.[1] If a higher concentration of this compound is needed, consider using a co-solvent system. |

| The prepared solution is not clear. | Incomplete dissolution. | Gentle heating or sonication can be applied to facilitate complete dissolution.[1] Ensure the solution is thoroughly mixed. |

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Concentration | Notes |

| DMSO | ≥ 100 mg/mL (199.40 mM) | Ultrasonic assistance may be needed.[5] |

| DMSO | 30 mg/mL | [2][3] |

| DMF | 30 mg/mL | [3] |

| Ethanol | 30 mg/mL | [3] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.99 mM) | Clear solution.[1][6] |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.99 mM) | Clear solution.[1] |

"≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a 1 mg vial, you would add 0.1994 mL of DMSO.[1]

-

Vortex or sonicate the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent System)

This protocol is an example and may require optimization based on the specific experimental needs.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a working solution, add each solvent sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:

-

Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.[4]

-

-

The resulting solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[4]

Visualizations

References

Troubleshooting inconsistent results in GSK121 experiments

Welcome to the technical support center for GSK121, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent and reliable results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination or deimination.[1] By inhibiting PAD4, this compound blocks this process, which is involved in various physiological and pathological events, including the formation of Neutrophil Extracellular Traps (NETs).[1][2] this compound was an initial lead compound that was further optimized to develop more potent PAD4 inhibitors like GSK484 and GSK199.[1][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

-

Solid Compound: Store at -20°C for long-term storage.[3]

-

Stock Solutions:

-

General Recommendations:

-

Aliquot stock solutions to avoid repeated freeze-thaw cycles.

-

Use freshly prepared working solutions for experiments.

-

Q3: In which solvents can I dissolve this compound?

This compound has good solubility in several common laboratory solvents. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.[5]

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.99 mM) |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.99 mM) |

(Data compiled from multiple sources)[3][5]

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or reduced potency.

Possible Cause 1: Compound Degradation

-

Troubleshooting:

-

Ensure that this compound has been stored correctly and is within the recommended shelf life.

-

Prepare fresh stock solutions from solid compound.

-

Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Possible Cause 2: Calcium Concentration in Assay Buffer

-

Troubleshooting:

-

The inhibitory activity of this compound and its derivatives is influenced by calcium concentration.[2] The potency of the related inhibitors GSK199 and GSK484 is notably lower in the presence of 2 mM calcium compared to calcium-free conditions.[2]

-

Review and optimize the calcium concentration in your assay buffer. Ensure consistency in calcium levels across all experiments.

-

Possible Cause 3: High Protein Concentration in the Assay

-

Troubleshooting:

-

High concentrations of serum or other proteins in cell culture media or assay buffers can lead to non-specific binding of small molecules, reducing their effective concentration.

-

Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.

-

Perform control experiments to assess the impact of serum concentration on this compound activity.

-

Experimental Protocols

General Protocol for a Cell-Based PAD4 Inhibition Assay

This protocol provides a general framework for assessing the inhibition of PAD4 activity in a cellular context.

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired treatment duration.

-

-

Induction of PAD4 Activity (if necessary):

-

Depending on the cell type and experimental question, you may need to stimulate PAD4 activity. This can be achieved using agents like calcium ionophores (e.g., A23187, ionomycin) or other relevant stimuli.[1]

-

-

Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable buffer.

-

Determine the protein concentration of the lysates.

-

-

Detection of Citrullination:

-

Analyze the cell lysates for protein citrullination using methods such as:

-

Western Blotting: Use antibodies specific for citrullinated proteins (e.g., anti-citrullinated histone H3).

-

ELISA: Utilize a citrulline-specific detection kit.

-

Mass Spectrometry: For a more comprehensive and unbiased analysis of citrullination.

-

-

Visualizations

Signaling Pathway of PAD4-mediated Citrullination and NET Formation

Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation, a process blocked by this compound.

Experimental Workflow for a this compound Cell-Based Assay

Caption: A typical workflow for assessing the inhibitory effect of this compound on PAD4-mediated citrullination in a cell-based experiment.

Troubleshooting Logic for Inconsistent this compound Activity

Caption: A decision-making diagram to troubleshoot inconsistent experimental results with this compound.

References

- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (trifluoroacetate salt), Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 5. medchemexpress.com [medchemexpress.com]

GSK121 stability and storage conditions for long-term use

This guide provides detailed information on the stability and long-term storage of Daprodustat (GSK1278863) for researchers, scientists, and drug development professionals. Please note that while "GSK121" was the initial topic, no public data was available for a compound with that identifier. Therefore, this guide focuses on Daprodustat (GSK1278863), a well-documented compound from GlaxoSmithKline, to provide a representative and practical example.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of Daprodustat?

For long-term storage lasting months to years, Daprodustat powder should be stored at -20°C.[1][2][3][4] For short-term storage of days to weeks, it can be kept at 0-4°C in a dry, dark environment.[1] The solid form is stable for at least four years when stored correctly at -20°C.[3][4]

Q2: I have received Daprodustat at room temperature. Is it still viable?

Yes. Daprodustat is typically shipped at ambient room temperature for continental US deliveries, and this does not affect its stability.[3][4] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.[3][4]

Q3: What is the best solvent to prepare a stock solution of Daprodustat?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions.[1][3][4] Daprodustat is also soluble in Dimethylformamide (DMF) and, to a lesser extent, in ethanol.[3][4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[5]

Q4: How should I store my Daprodustat stock solution?

Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[5][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q5: Can I store Daprodustat in an aqueous buffer?

It is not recommended to store Daprodustat in aqueous solutions for more than one day.[4][7] The compound is sparingly soluble in aqueous buffers and may be unstable over longer periods.[4][7] For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use by diluting a DMSO stock solution.[4][6]

Q6: My Daprodustat solution appears to have precipitated after being stored. What should I do?

Precipitation can occur if the solution's concentration exceeds its solubility limit at a lower temperature or if the solvent has absorbed moisture.[5] You can try to redissolve the compound by gently warming the solution.[2] If precipitation persists, the solution may be supersaturated, and it is recommended to prepare a fresh stock at a slightly lower concentration.

Data Summary Tables

Table 1: Storage and Stability Conditions

| Form | Condition | Temperature | Duration | Stability Notes |

| Solid (Powder) | Long-Term | -20°C | ≥ 4 Years | Store in a dry, dark place.[1][3][4] |

| Short-Term | 0 - 4°C | Days to Weeks | Store in a dry, dark place.[1] | |

| Shipping | Ambient | As per shipment | Viability is maintained.[3] | |

| Solution (in DMSO) | Long-Term | -80°C | Up to 2 Years | Aliquot to avoid freeze-thaw cycles.[5][6] |

| -20°C | Up to 1 Year | Aliquot to avoid freeze-thaw cycles.[5][6] | ||

| Solution (Aqueous) | Working Solution | Room Temp / 4°C | < 24 Hours | Prepare fresh daily; not recommended for storage.[4][7] |

Table 2: Solubility Data

| Solvent | Concentration | Notes |

| DMSO | ≥ 7.86 mg/mL | Gentle warming may be required.[2] |

| ~3 mg/mL | Common concentration for stock solutions.[1][3][4] | |

| DMF | ~3 mg/mL | An alternative to DMSO.[3][4] |

| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO/DMF.[3][4] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Requires initial dissolution in 100% DMSO.[3][4] |

| Water | Insoluble | [1][2] |

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Daprodustat Stock Solution

-

Acclimatization: Allow the vial of solid Daprodustat to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume based on the compound's molecular weight of 393.43 g/mol ).

-

Dissolution: Vortex the vial for 1-2 minutes to fully dissolve the solid. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]

-

Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[5]

-

Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][6]

Protocol 2: General Workflow for Assessing Compound Stability

This protocol outlines a general method for determining the stability of Daprodustat in a specific experimental buffer using HPLC analysis.

-

Preparation: Prepare a fresh solution of Daprodustat in your experimental buffer at the final working concentration.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the solution via a validated HPLC method to determine the initial peak area, which represents 100% compound integrity.

-

Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

-

Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same HPLC method.

-

Data Analysis: Compare the peak area of Daprodustat at each time point to the initial T=0 peak area. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. Calculate the percentage of remaining compound at each time point.

Visualizations

Signaling Pathway of Daprodustat

Caption: Mechanism of action for Daprodustat (GSK1278863).

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing Daprodustat stock solution.

Troubleshooting Logic for Stability Issues

References

- 1. Buy Daprodustat | 960539-70-2 | >98% [smolecule.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Addressing GSK121 degradation in experimental buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of GSK121 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?